Methyl 3-(6-aminopyridin-3-yl)benzoate
Overview
Description
“Methyl 3-(6-aminopyridin-3-yl)benzoate” is a chemical compound with the CAS Number: 889950-25-8 . It has a molecular weight of 228.25 and its IUPAC name is methyl 3- (6-amino-3-pyridinyl)benzoate .
Molecular Structure Analysis
The InChI code for “Methyl 3-(6-aminopyridin-3-yl)benzoate” is1S/C13H12N2O2/c1-17-13(16)10-4-2-3-9(7-10)11-5-6-12(14)15-8-11/h2-8H,1H3,(H2,14,15)
. This code provides a specific textual representation of the molecule’s structure. Physical And Chemical Properties Analysis
“Methyl 3-(6-aminopyridin-3-yl)benzoate” has a molecular weight of 228.25 . More specific physical and chemical properties might be found in specialized chemical literature or databases.Scientific Research Applications
- Application : Methyl 3-(6-aminopyridin-3-yl)benzoate has been used in the development of a potent, irreversible Myeloperoxidase (MPO) inhibitor .
- Method : The compound was used to inhibit MPO in human plasma and blocked MPO-dependent vasomotor dysfunction ex vivo in rat aortic rings . It also showed high oral bioavailability and inhibited MPO activity in vivo in a mouse model of peritonitis .
- Results : The compound effectively inhibited MPO, with significant selectivity over the closely related thyroid peroxidase .
Pharmacology
Chemistry
Safety And Hazards
properties
IUPAC Name |
methyl 3-(6-aminopyridin-3-yl)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c1-17-13(16)10-4-2-3-9(7-10)11-5-6-12(14)15-8-11/h2-8H,1H3,(H2,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRPQWUQZQCLMOA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C2=CN=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50602417 | |
Record name | Methyl 3-(6-aminopyridin-3-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50602417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(6-aminopyridin-3-yl)benzoate | |
CAS RN |
889950-25-8 | |
Record name | Methyl 3-(6-aminopyridin-3-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50602417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.